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Compound of Interest

Compound Name: Solvent Yellow 72

Cat. No.: B1595498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Solvent Yellow 72 (C.I. 127450), a monoazo dye with the chemical formula C₁₇H₁₆N₄O₂ and a

molecular weight of 308.33 g/mol .[1][2] This document is intended to serve as a core resource

for researchers and professionals involved in the analysis, characterization, and application of

this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Solvent Yellow 72, facilitating

easy comparison and reference.

UV-Visible Spectroscopy
The electronic absorption spectrum of Solvent Yellow 72 is characterized by an absorption

maximum (λmax) in the visible region, which is typical for azo dyes and is responsible for its

yellow color.[1] The exact position of the λmax can be influenced by the solvent used.

Parameter Value Solvent

λmax ~400-500 nm (expected) Ethanol
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Note: The specific experimental λmax value in ethanol was not found in the available search

results. The provided range is based on the typical absorption of azo dyes.[1]

Infrared (IR) Spectroscopy
The infrared spectrum of Solvent Yellow 72 reveals characteristic absorption bands

corresponding to its various functional groups. The data presented below is based on a KBr

pellet sample.

Wavenumber (cm⁻¹) Assignment

~1450–1600 N=N stretching (azo group)

Data not available C-H stretching (aromatic)

Data not available C-H stretching (aliphatic -CH₃)

Data not available C=O stretching (pyrazolone ring)

Data not available C-N stretching

Data not available C-O stretching (methoxy group)

Note: A detailed experimental IR peak list was not available in the search results. The N=N

stretching frequency is a characteristic feature of azo compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of

the hydrogen and carbon atoms in the Solvent Yellow 72 molecule. The following are

predicted chemical shifts in CDCl₃.

¹H NMR (CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available s 3H
-CH₃ (methyl on

pyrazolone ring)

Data not available s 3H
-OCH₃ (methoxy

group)

Data not available m 4H
Aromatic protons

(methoxyphenyl ring)

Data not available m 5H

Aromatic protons

(phenyl ring on

pyrazolone)

¹³C NMR (CDCl₃)

Chemical Shift (ppm) Assignment

Data not available -CH₃ (methyl on pyrazolone ring)

Data not available -OCH₃ (methoxy group)

Data not available Aromatic carbons

Data not available C=O (pyrazolone ring)

Data not available Quaternary carbons in pyrazolone ring

Note: Experimental ¹H and ¹³C NMR data with specific chemical shifts and coupling constants

for Solvent Yellow 72 were not found in the search results. The assignments are based on the

known structure of the molecule.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Solvent Yellow 72. The data below is based on Electron Ionization (EI) mass spectrometry.
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m/z Ion Identity

308.13 [M]⁺ (Molecular Ion)

Data not available Fragment ions

Note: While the molecular ion peak corresponding to the molecular weight of Solvent Yellow
72 is expected at m/z 308, a detailed experimental mass spectrum with a list of fragment ions

was not available in the search results. Predicted m/z values for various adducts can be found

in public databases.[3]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols and may require optimization for specific instrumentation and sample

characteristics.

UV-Visible Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of Solvent Yellow 72.

Materials:

Solvent Yellow 72

Ethanol (spectroscopic grade)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Procedure:

Sample Preparation: Prepare a stock solution of Solvent Yellow 72 in ethanol at a

concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution

(e.g., 10 µg/mL) in ethanol.
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Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the

wavelength range to scan from 300 to 700 nm.

Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the

spectrophotometer. Record the baseline spectrum.

Sample Measurement: Rinse the cuvette with the dilute Solvent Yellow 72 solution and then

fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption

spectrum.

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded

spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Solvent Yellow 72.

Materials:

Solvent Yellow 72 (powder)

Potassium bromide (KBr, spectroscopic grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of Solvent Yellow 72 (1-2 mg) with approximately 100-

200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is

obtained.

Transfer the mixture to a pellet press die.
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Apply pressure to the die to form a transparent or semi-transparent pellet.

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of Solvent Yellow 72.

Materials:

Solvent Yellow 72

Deuterated chloroform (CDCl₃)

NMR tubes

NMR spectrometer

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Solvent Yellow 72 in about 0.6-0.7

mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer

on the deuterium signal of the solvent and shim the magnetic field to achieve optimal

resolution.

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum.
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Data Processing and Analysis: Process the raw data (Fourier transformation, phase

correction, and baseline correction). Integrate the ¹H NMR signals and determine the

chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the

respective nuclei in the molecule.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of Solvent Yellow 72.

Materials:

Solvent Yellow 72

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass

spectrometer. For a solid sample, a direct insertion probe may be used.

Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection and Data Acquisition: Detect the ions and record the mass spectrum, which is a

plot of ion intensity versus m/z.

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to gain structural information.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like Solvent Yellow 72.
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A flowchart of the general workflow for spectroscopic analysis.

Relationship of Spectroscopic Data in Structural
Elucidation
This diagram illustrates how different spectroscopic techniques provide complementary

information for the complete structural elucidation of Solvent Yellow 72.
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Information Obtained
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Relationship between spectroscopic data and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Solvent Yellow 72: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595498#spectroscopic-data-for-solvent-yellow-72]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1595498#spectroscopic-data-for-solvent-yellow-72
https://www.benchchem.com/product/b1595498#spectroscopic-data-for-solvent-yellow-72
https://www.benchchem.com/product/b1595498#spectroscopic-data-for-solvent-yellow-72
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1595498?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

